molecular formula C25H35N3O8 B1261732 Citrinamide B

Citrinamide B

Cat. No. B1261732
M. Wt: 505.6 g/mol
InChI Key: OWDHSJUQOMMLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrinamide B is a natural product found in Penicillium with data available.

Scientific Research Applications

Potentiation of Antifungal Activity

Citrinamide B, along with its counterpart Citrinamide A, has been identified as a compound that can significantly enhance the effectiveness of the antifungal agent miconazole. This enhancement is particularly notable in the treatment of Candida albicans infections. The discovery of these compounds was made by isolating them from the culture broth of a Penicillium species (Fukuda, Hasegawa, Sakabe, Tomoda, & Ōmura, 2008).

Citrinin Analysis

Citrinamide B has been instrumental in the development of a molecularly imprinted electrochemical surface for the analysis of citrinin, a mycotoxin. This innovation uses palladium nanoparticles and graphene quantum dots for the sensitive detection of citrinin in various substances (Akyıldırım, Kardaş, Beytur, Yüksek, Atar, & Yola, 2017).

Stereochemical Studies

The absolute stereochemistry of Citrinadin B, a compound related to Citrinamide B, has been extensively studied. These investigations are crucial for understanding the molecular structure and potential biological activities of these compounds (Mugishima, Tsuda, Kasai, Ishiyama, Fukushi, Kawabata, Watanabe, Akao, & Kobayashi, 2005).

11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition

Research on Citrinal B, a derivative of Citrinamide B, demonstrated significant inhibition of 11β-hydroxysteroid dehydrogenase type 1, an enzyme important in metabolic processes. This finding suggests potential applications in the treatment of metabolic disorders (Cao, Gao, Chen, Sun, Wang, Li, & Zhang, 2017).

Enantioselective Total Synthesis

Efforts have been made in the enantioselective synthesis of Citrinadin B, showcasing the potential for laboratory synthesis of complex natural products for research and therapeutic uses (Kong, Enquist, McCallum, Smith, Matsumaru, Menhaji-Klotz, & Wood, 2013).

properties

Product Name

Citrinamide B

Molecular Formula

C25H35N3O8

Molecular Weight

505.6 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-acetamido-5-[[3-[2-(2,2-dimethylbut-3-enoylamino)phenyl]-3-oxopropyl]amino]-5-oxopentanoate

InChI

InChI=1S/C25H35N3O8/c1-5-25(3,4)24(35)28-19-9-7-6-8-18(19)21(32)12-13-26-22(33)11-10-20(27-16(2)30)23(34)36-15-17(31)14-29/h5-9,17,20,29,31H,1,10-15H2,2-4H3,(H,26,33)(H,27,30)(H,28,35)

InChI Key

OWDHSJUQOMMLKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)NCCC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C=C)C(=O)OCC(CO)O

synonyms

citrinamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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